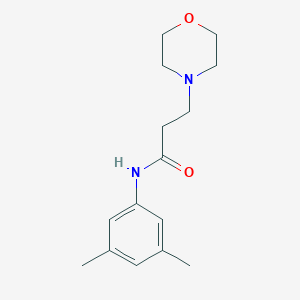
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the desired amide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
-
Purification: : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
-
Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reagents and Conditions: The reaction is typically carried out in anhydrous ether at low temperatures.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents and Conditions: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: N-(3,5-Dimethyl-phenyl)-3-morpholin-4-yl-propylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The morpholine ring and the substituted phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethyl-phenyl)-acetamide: Similar in structure but lacks the morpholine ring, which may result in different chemical and biological properties.
N-(3,5-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide: Contains a similar morpholine ring but differs in the position of the amide linkage.
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is unique due to the combination of the morpholine ring and the 3,5-dimethylphenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-9-13(2)11-14(10-12)16-15(18)3-4-17-5-7-19-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
PPFNFJLLNDWMCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
solubility |
39.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)
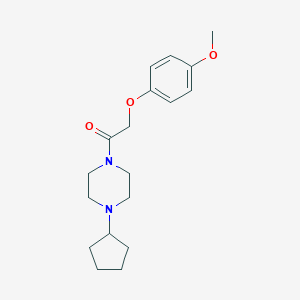
![2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247920.png)
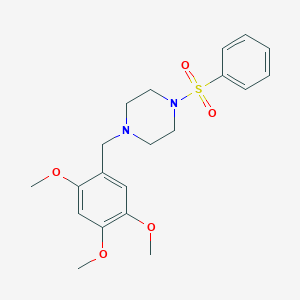
![1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247923.png)
![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)
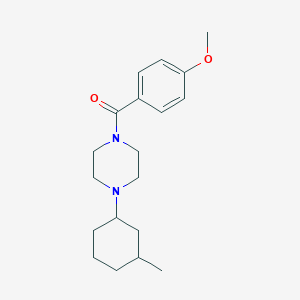
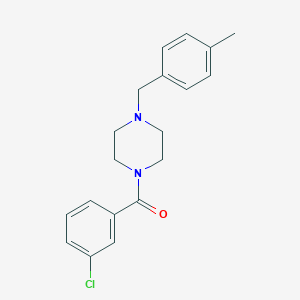
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)
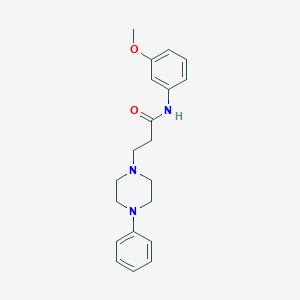
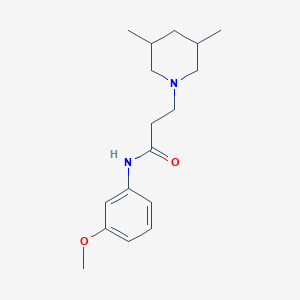
![Ethyl 1-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247936.png)
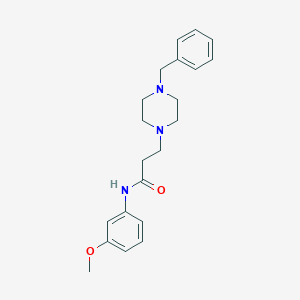
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247939.png)
